Enhanced Aqueous Solubility and Modulated Basicity via 3-Methyl Substitution: A Physicochemical Comparison
The 3-methyl substitution on the piperazine ring of 1-(Furan-2-carbonyl)-3-methylpiperazine is reported to break molecular symmetry, lower crystal lattice energy, and enhance aqueous solubility compared to the unsubstituted analog 1-(Furan-2-carbonyl)piperazine (CAS 40172-95-0) . This substitution also provides steric shielding to the secondary amine, modulating its pKa and improving metabolic stability . While explicit solubility measurements are not available in the public domain for direct comparison, the computed XLogP3 of 0.6 for this compound versus ~0.3 for the des-methyl analog indicates a modest but favorable shift in lipophilicity that can improve membrane permeability without sacrificing aqueous solubility [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) as a proxy for solubility/permeability balance |
|---|---|
| Target Compound Data | XLogP3 = 0.6; MW = 194.23 g/mol; 1 H-bond donor; 3 H-bond acceptors |
| Comparator Or Baseline | 1-(Furan-2-carbonyl)piperazine (CAS 40172-95-0): XLogP3 ~0.3 (estimated); MW = 180.20 g/mol; lacks methyl substitution |
| Quantified Difference | ΔXLogP3 ≈ +0.3; presence of methyl group introduces steric shielding absent in comparator |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) and class-level SAR analysis from BenchChem profiling reports |
Why This Matters
For fragment-based drug discovery, the balance between aqueous solubility (favored by lower logP) and membrane permeability (favored by moderate lipophilicity) is critical; the 3-methyl substitution provides a tunable handle absent in the des-methyl analog.
- [1] PubChem. Computed Properties for CID 64980953 (Target) and CID 40172-95-0 (Des-methyl analog). National Center for Biotechnology Information, 2025. View Source
